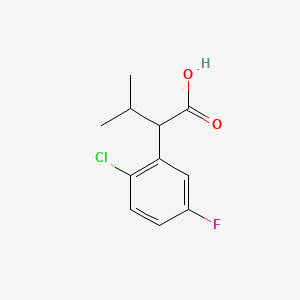

2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid

Description

2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid is a halogenated aryl-substituted branched-chain carboxylic acid. Its structure comprises a 3-methylbutanoic acid backbone linked to a 2-chloro-5-fluorophenyl group at the second carbon. This compound is of interest in medicinal chemistry due to its structural resemblance to pharmacologically active carboxylic acids, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or angiotensin receptor blockers (ARBs) .

Properties

Molecular Formula |

C11H12ClFO2 |

|---|---|

Molecular Weight |

230.66 g/mol |

IUPAC Name |

2-(2-chloro-5-fluorophenyl)-3-methylbutanoic acid |

InChI |

InChI=1S/C11H12ClFO2/c1-6(2)10(11(14)15)8-5-7(13)3-4-9(8)12/h3-6,10H,1-2H3,(H,14,15) |

InChI Key |

MMHNFTOWJXHPKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=C(C=CC(=C1)F)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid typically involves the introduction of the chloro and fluoro groups onto the phenyl ring, followed by the formation of the butanoic acid moiety. One common method involves the use of halogenation reactions to introduce the chloro and fluoro groups. The reaction conditions often include the use of halogenating agents such as chlorine and fluorine sources under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization can help in obtaining high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues from Carboxamide Derivatives

highlights carboxamide derivatives of amino acids, including 2-{[2-(cyclohexylcarbamoyl) benzoyl] amino}-3-methylbutanoic acid (2CA3MBA). Key comparisons:

| Property | 2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic Acid | 2CA3MBA |

|---|---|---|

| Backbone | 3-methylbutanoic acid | 3-methylbutanoic acid |

| Substituents | 2-chloro-5-fluorophenyl | Cyclohexylcarbamoyl benzoyl amino |

| Functional Groups | Carboxylic acid, halogens (Cl, F) | Carboxylic acid, carboxamide |

| Lipophilicity (logP) | Higher (due to halogens) | Lower (polar carboxamide group) |

| Potential Bioactivity | Likely anti-inflammatory or ARB-like activity | Enzyme inhibition (e.g., proteases) |

However, 2CA3MBA’s carboxamide may facilitate hydrogen bonding with biological targets, increasing binding specificity .

Comparison with 4-Hydroxy Valsartan

4-Hydroxy Valsartan () shares the 3-methylbutanoic acid moiety but incorporates a tetrazole ring and biphenyl system:

| Property | Target Compound | 4-Hydroxy Valsartan |

|---|---|---|

| Backbone | 3-methylbutanoic acid | 3-methylbutanoic acid |

| Key Groups | Cl/F-substituted phenyl | Tetrazole, biphenyl, hydroxyl |

| Acidity | Moderate (carboxylic acid, pKa ~3-4) | Stronger (tetrazole, pKa ~4.5-5) |

| Bioactivity | Hypothesized ARB-like or NSAID activity | Known ARB metabolite |

The tetrazole in 4-Hydroxy Valsartan increases acidity and mimics carboxylate binding in ARBs, while the target compound’s dihalogenated phenyl may optimize steric interactions with hydrophobic receptor pockets .

Thiophene Carboxylate Derivatives

lists phenyl thiophenecarboxylates (e.g., phenyl 2-thiophenecarboxylate), which differ in backbone but share aromatic-carboxylic acid motifs:

| Property | Target Compound | Phenyl 2-thiophenecarboxylate |

|---|---|---|

| Aromatic System | Chloro/fluorophenyl | Thiophene ring |

| Electron Effects | Electron-withdrawing (Cl/F) | Electron-rich (thiophene) |

| Applications | Pharmaceutical lead | Organic synthesis intermediate |

The electron-withdrawing halogens in the target compound stabilize the carboxylate anion, whereas thiophene’s electron-rich nature favors electrophilic substitution reactions. This distinction directs their applications toward drug development vs. synthetic chemistry .

Research Findings and Implications

- Structural Analysis : Tools like SHELX and ORTEP () enable precise determination of the target compound’s conformation, critical for understanding its interaction with biological targets.

- Activity Prediction : The dihalogenated phenyl group may enhance binding to cyclooxygenase (COX) or angiotensin receptors, akin to NSAIDs or ARBs, but requires experimental validation.

- Synthetic Challenges : Introducing halogens at specific positions demands regioselective methods, contrasting with the straightforward carboxamide coupling in 2CA3MBA .

Biological Activity

2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid is an organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a phenyl ring with chloro and fluoro substituents, combined with a butanoic acid moiety, which is believed to influence its interactions with various biological targets.

- Molecular Formula: C11H12ClF O2

- Molecular Weight: 230.66 g/mol

- IUPAC Name: this compound

The presence of halogen atoms such as chlorine and fluorine significantly affects the compound's lipophilicity and reactivity, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen substituents enhance the compound's binding affinity, potentially leading to modulation of various biological pathways. These interactions may result in antimicrobial, anti-inflammatory, or anticancer effects, making it a candidate for therapeutic applications .

Biological Activity Studies

Recent studies have explored the compound's effects on various biological systems:

- Antimicrobial Activity :

- Cytotoxicity :

- Structure-Activity Relationship (SAR) :

Study 1: Antimicrobial Efficacy

In a comparative study involving various derivatives of cinnamamides, this compound was identified as one of the most effective compounds against methicillin-resistant Staphylococcus aureus (MRSA). It demonstrated submicromolar activity, highlighting its potential as a treatment option for resistant bacterial infections .

Study 2: Cytotoxicity Assessment

A study assessing the cytotoxic effects of several derivatives on human cancer cell lines indicated that this compound had a significant inhibitory effect on cell proliferation at certain concentrations while exhibiting minimal toxicity towards normal cells. This dual action underscores its potential for selective therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-Chloro-2-fluorophenyl)-3-methylbutanoic acid | C11H12ClF O2 | Different halogen positions affecting reactivity |

| 2-(2-Chloro-6-fluorophenyl)-3-methylbutanoic acid | C11H12ClF O2 | Variation in halogen position; potential different biological activity |

| (2R)-2-[(3-chloro-5-fluorophenyl)formamido]-3-methylbutanoic acid | C12H13ClFNO3 | Contains an amide functional group; different reactivity profile |

This table illustrates how small changes in molecular structure can lead to significant differences in biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid, and how can purity be optimized?

- Methodology :

- Friedel-Crafts Acylation : Start with 2-chloro-5-fluorobenzene and 3-methylbutanoyl chloride under AlCl₃ catalysis. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1).

- Hydrolysis : Convert the intermediate ketone to the carboxylic acid using KMnO₄ in acidic conditions. Purify via recrystallization (ethanol/water, 70:30) to achieve >95% purity .

- Quality Control : Use HPLC (C18 column, 0.1% H₃PO₄ in acetonitrile/water gradient) to confirm purity. Compare retention times with standards .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- NMR Analysis :

- ¹H NMR : Expect aromatic protons at δ 7.2–7.8 ppm (split due to Cl and F substituents) and a methyl group triplet at δ 1.2 ppm.

- ¹³C NMR : Carboxylic acid carbon at ~δ 175 ppm; aromatic carbons split due to Cl and F electronegativity effects.

Q. What are the key safety considerations for handling this compound in laboratory settings?

- Toxicity : Preliminary studies on analogs suggest moderate dermal irritation. Use PPE (gloves, goggles) and work in a fume hood.

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal. Follow institutional guidelines for halogenated organics .

Advanced Research Questions

Q. How can crystallization challenges be resolved for X-ray diffraction studies of this compound?

- Solvent Screening : Test mixtures of DCM/hexane or methanol/water for slow evaporation.

- Cryoprotection : Use glycerol or paraffin oil to prevent crystal degradation during data collection.

- Software Tools : Refine crystal structures using SHELXL (for small-molecule refinement) and visualize with ORTEP-3 for graphical representation .

Q. What strategies are effective in analyzing contradictory biological activity data across studies?

- Dose-Response Curves : Replicate assays (n ≥ 3) to assess IC₅₀ variability.

- Metabolic Stability : Test compound stability in liver microsomes (e.g., rat/human) to identify degradation products that may affect activity.

- Structural Analogs : Compare with 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid () to isolate substituent effects .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

- Catalyst Optimization : Replace AlCl₃ with FeCl₃ or ionic liquids to reduce side reactions.

- Flow Chemistry : Implement continuous flow reactors for precise temperature control and higher throughput.

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor intermediates in real time .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cyclooxygenase-2).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- QSAR Models : Train models using analogs (e.g., 2-(4-Chlorophenyl)-3-methylbutanoic acid, ) to predict bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.